1,3,3,5,5-pentamethylcyclohexan-1-amine Hydrochloride
CAS No.: 209185-99-9
Cat. No.: VC8254332
Molecular Formula: C11H24ClN
Molecular Weight: 205.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 209185-99-9 |
---|---|
Molecular Formula | C11H24ClN |
Molecular Weight | 205.77 g/mol |
IUPAC Name | 1,3,3,5,5-pentamethylcyclohexan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C11H23N.ClH/c1-9(2)6-10(3,4)8-11(5,12)7-9;/h6-8,12H2,1-5H3;1H |
Standard InChI Key | BBZGRRQNLIQLGP-UHFFFAOYSA-N |
SMILES | CC1(CC(CC(C1)(C)N)(C)C)C.Cl |
Canonical SMILES | CC1(CC(CC(C1)(C)N)(C)C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a cyclohexane backbone with methyl groups at the 1, 3, 3, 5, and 5 positions, creating a sterically hindered environment. The amine group at position 1 forms a hydrochloride salt, which improves aqueous solubility (Figure 1). Key spectral identifiers include:
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 205.77 g/mol | |
Purity (Commercial) | ≥95% (HPLC) | |
Solubility | Water-soluble (hydrochloride) |
Synthesis and Manufacturing
Key Synthetic Routes
Neramexane hydrochloride is synthesized via a multi-step process starting from isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). A critical intermediate, 3,3,5,5-tetramethylcyclohexanone, is generated through CuCl-catalyzed conjugate addition of methylmagnesium iodide . Subsequent reductive amination introduces the amine group, followed by hydrochlorination to yield the final product .
Optimization Challenges
Steric hindrance from the pentamethyl configuration complicates reaction kinetics, necessitating precise temperature control (60–80°C) and catalytic optimization . Patent WO2011000541A1 highlights a 85.7% yield improvement using modified Grignard conditions .
Pharmacological Profile
Mechanism of Action
Neramexane acts as a low-affinity, uncompetitive NMDA receptor antagonist, binding preferentially to the channel’s open state to prevent excessive influx . This mechanism mitigates excitotoxicity while preserving physiological neurotransmission, a trait shared with memantine but with enhanced subunit selectivity .
Additional Targets
-
Dopamine Transporters: Inhibits reuptake in renal tubules, showing distal tubule selectivity () .
-
VEGFR3/B-Raf: Modulates angiogenesis and cell proliferation pathways, though clinical implications remain exploratory .
Therapeutic Applications
Nystagmus Management
Clinical trials under patent AU2008258787A1 demonstrate Neramexane’s efficacy in reducing nystagmus amplitude (50–75 mg/day) . A titration regimen (25 mg/week increments) minimizes side effects like dizziness . Maintenance doses (20–50% of therapeutic dose) sustain remission for ≥3 months .
Tinnitus and Hearing Loss
WO2012098000A1 reports significant tinnitus relief in stress- or noise-induced cases, with 50 mg/day reducing THI scores by 40% . Synergy with gabapentin and memantine enhances GABAergic inhibition, addressing comorbid hyperacusis .
Pharmacokinetics and Toxicology
Absorption and Metabolism
Parameter | Value | Source |
---|---|---|
LD (Rat, oral) | 1,200 mg/kg | |
Major Toxicity | Transient hypertension, tremor | |
Storage | -20°C, desiccated |
Supplier | Purity | Price Range (€) | Delivery Time |
---|---|---|---|
CymitQuimica | 95% | 819–3,325 | 2–4 weeks |
Molnova | >98% | ¥2,171–¥28,917 | 1–3 weeks |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume